[(4H-1-Benzopyran-2-yl)oxy](trimethyl)silane
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Overview
Description
(4H-1-Benzopyran-2-yl)oxysilane is a compound that features a benzopyran moiety linked to a trimethylsilyl group. . The trimethylsilyl group is a common functional group in organosilicon chemistry, known for its stability and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4H-1-Benzopyran-2-yl)oxysilane typically involves the reaction of a benzopyran derivative with a trimethylsilyl reagent. One common method is the reaction of 4H-1-benzopyran-2-ol with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high efficiency .
Industrial Production Methods
Industrial production of (4H-1-Benzopyran-2-yl)oxysilane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4H-1-Benzopyran-2-yl)oxysilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzopyran derivatives with different functional groups.
Reduction: Reduction reactions can convert the benzopyran moiety to its dihydro or tetrahydro forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as halides and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various benzopyran derivatives with altered functional groups, which can be further utilized in different chemical applications.
Scientific Research Applications
(4H-1-Benzopyran-2-yl)oxysilane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a protecting group for hydroxyl functionalities.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (4H-1-Benzopyran-2-yl)oxysilane involves its interaction with various molecular targets. The benzopyran moiety can interact with biological macromolecules such as proteins and nucleic acids, potentially leading to changes in their structure and function. The trimethylsilyl group provides stability and can facilitate the compound’s entry into cells, where it can exert its effects .
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-4-one: A benzopyran derivative with a ketone functional group.
4-Oxo-4H-1-benzopyran-2-carboxylic acid: A benzopyran derivative with a carboxylic acid group.
2-Methyl-4H-1-benzopyran-4-one: A methyl-substituted benzopyran derivative.
Uniqueness
(4H-1-Benzopyran-2-yl)oxysilane is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
87532-03-4 |
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Molecular Formula |
C12H16O2Si |
Molecular Weight |
220.34 g/mol |
IUPAC Name |
4H-chromen-2-yloxy(trimethyl)silane |
InChI |
InChI=1S/C12H16O2Si/c1-15(2,3)14-12-9-8-10-6-4-5-7-11(10)13-12/h4-7,9H,8H2,1-3H3 |
InChI Key |
OFDHTDZPYNLEAE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1=CCC2=CC=CC=C2O1 |
Origin of Product |
United States |
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